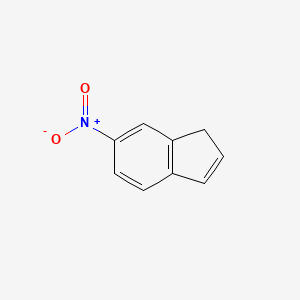

6-Nitroindene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

75476-80-1 |

|---|---|

Molecular Formula |

C9H7NO2 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

6-nitro-1H-indene |

InChI |

InChI=1S/C9H7NO2/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2 |

InChI Key |

UJHGOFSFBKXJNM-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Nitroindene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis for 6-nitroindene and its detailed characterization. Due to the limited availability of published data on this specific molecule, this document outlines a theoretical yet plausible approach based on established principles of organic chemistry and spectroscopic analysis of analogous compounds.

Introduction

This compound is an aromatic compound of interest in medicinal chemistry and materials science due to the presence of the reactive indene (B144670) scaffold and the electron-withdrawing nitro group. The indene ring system is a structural motif found in various biologically active molecules, and the introduction of a nitro group can significantly alter the electronic properties and reactivity of the parent molecule, making it a valuable intermediate for further functionalization in drug discovery and development. This guide details a feasible synthetic route and the expected analytical characterization of the target compound.

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound is the electrophilic nitration of indene. It is crucial to note that the nitration of indene can be a highly exothermic and potentially hazardous reaction, requiring strict control of reaction conditions. The following protocol is a proposed method designed to mitigate these risks by using a milder nitrating agent, acetyl nitrate (B79036), generated in situ from nitric acid and acetic anhydride (B1165640).

Experimental Protocol: Nitration of Indene

Materials:

-

Indene (C₉H₈)

-

Acetic anhydride ((CH₃CO)₂O)

-

Fuming nitric acid (HNO₃, 90%)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Preparation of the Nitrating Agent: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a thermometer, cool a solution of acetic anhydride in dichloromethane to 0 °C in an ice-salt bath.

-

Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C. The formation of acetyl nitrate occurs in situ.

-

Nitration Reaction: After the addition of nitric acid is complete, continue stirring for an additional 15 minutes at 0 °C.

-

Dissolve indene in dichloromethane and cool the solution to -10 °C in a separate flask.

-

Slowly add the freshly prepared acetyl nitrate solution to the indene solution dropwise, maintaining the reaction temperature at -10 °C. The reaction is highly exothermic and requires careful monitoring.

-

After the addition is complete, allow the reaction mixture to stir at -10 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate this compound. The nitration of indene can potentially yield a mixture of isomers (e.g., 5-nitroindene); therefore, careful separation is crucial.

Characterization of this compound

The following section details the expected analytical data for the characterization of this compound based on the known spectral properties of indene and other nitro-aromatic compounds.

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Appearance | Pale yellow solid |

| Melting Point | Expected to be higher than indene (-2 °C) |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone), insoluble in water. |

Spectroscopic Data (Predicted)

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on both the aromatic and the five-membered rings. The electron-withdrawing nitro group will deshield the aromatic protons, particularly those in the ortho and para positions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~ 3.4 - 3.6 | t | ~ 2.0 |

| H-2 | ~ 6.7 - 6.9 | dt | ~ 5.5, 2.0 |

| H-3 | ~ 7.0 - 7.2 | dt | ~ 5.5, 2.0 |

| H-4 | ~ 7.5 - 7.7 | d | ~ 8.0 |

| H-5 | ~ 8.0 - 8.2 | dd | ~ 8.0, 2.0 |

| H-7 | ~ 8.3 - 8.5 | d | ~ 2.0 |

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The carbon atom attached to the nitro group (C-6) and the other aromatic carbons will be significantly affected.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~ 39-41 |

| C-2 | ~ 130-132 |

| C-3 | ~ 133-135 |

| C-3a | ~ 145-147 |

| C-4 | ~ 125-127 |

| C-5 | ~ 120-122 |

| C-6 | ~ 147-149 |

| C-7 | ~ 118-120 |

| C-7a | ~ 143-145 |

3.2.3. IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the nitro group, as well as the aromatic and aliphatic C-H bonds. Aromatic nitro compounds typically exhibit two strong N-O stretching bands.[1][2][3]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| C=C Aromatic Stretch | 1600 - 1475 | Medium |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1320 | Strong |

| C-N Stretch | 880 - 840 | Medium |

| Out-of-plane C-H Bending | 900 - 675 | Strong |

3.2.4. Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns for nitro-aromatic compounds.

| m/z Value (Predicted) | Assignment |

| 161 | [M]⁺ (Molecular Ion) |

| 131 | [M - NO]⁺ |

| 115 | [M - NO₂]⁺ |

| 89 | [C₇H₅]⁺ |

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of this compound.

Caption: Proposed synthesis of this compound via nitration of indene.

Caption: General workflow for the characterization of this compound.

References

6-Nitroindene: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 6-nitroindene. The information is intended to support research and development efforts in medicinal chemistry and related scientific fields.

Chemical Properties

This compound is an aromatic nitro compound with the molecular formula C₉H₇NO₂.[1] Its chemical structure consists of an indene (B144670) bicycle with a nitro group substituted at the 6-position of the benzene (B151609) ring. The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule.

Physicochemical and Spectroscopic Data

While experimental data for this compound is limited, the following tables summarize its computed physicochemical properties and the expected spectroscopic characteristics based on data from the structurally related compound 6-nitroindole (B147325) and general principles of spectroscopy for nitroaromatic compounds.

Table 1: Physicochemical Properties of this compound (Computed)

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| IUPAC Name | 6-nitro-1H-indene | [1] |

| CAS Number | 75476-80-1 | [1] |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Bands | Rationale |

| ¹H NMR | Aromatic protons ortho to the nitro group will be deshielded (downfield shift), while protons on the five-membered ring will appear at characteristic shifts for indene. | The nitro group is strongly electron-withdrawing, deshielding nearby protons.[2] Data for 6-nitroindole shows aromatic protons in the range of 7.5-8.5 ppm.[3] |

| ¹³C NMR | The carbon atom attached to the nitro group (ipso-carbon) will be significantly deshielded. Other aromatic carbons will also show shifts influenced by the nitro group. | The electron-withdrawing nature of the nitro group causes a downfield shift for the ipso-carbon.[2] 13C NMR data for 6-nitroindole shows aromatic carbons in the range of 110-150 ppm.[1] |

| IR Spectroscopy | Strong asymmetric and symmetric N-O stretching bands are expected around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. | These are characteristic absorption bands for aromatic nitro compounds.[4] |

| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z 161. Fragmentation may involve the loss of the nitro group (NO₂) and other characteristic fragments of the indene ring. | Based on the molecular weight and common fragmentation patterns of nitroaromatic compounds.[5] |

Reactivity

The reactivity of this compound is primarily governed by the interplay between the aromatic indene ring system and the electron-withdrawing nitro group.

Electrophilic Aromatic Substitution

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution.[6][7] Therefore, further substitution on the benzene ring of this compound is expected to be disfavored and, if it occurs, will likely be directed to the positions meta to the nitro group (positions 5 and 7).

Reduction of the Nitro Group

A key reaction of nitroaromatic compounds is the reduction of the nitro group to an amino group. This transformation is crucial for the synthesis of various derivatives and is often a key step in the biological activation of nitro compounds.[8] The reduction can be achieved using various reducing agents, such as tin or iron in the presence of a strong acid.

Experimental Protocols

Synthesis of this compound (Hypothetical Protocol)

The synthesis of this compound would likely proceed via the nitration of indene. A general procedure for the nitration of an aromatic compound is provided below.

Materials:

-

Indene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

-

Separatory funnel

-

Dichloromethane (or other suitable organic solvent)

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (B86663) (anhydrous)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath.

-

Indene is added dropwise to the cooled acid mixture with constant stirring, ensuring the temperature is maintained below a certain threshold to prevent over-nitration and side reactions.

-

After the addition is complete, the reaction mixture is allowed to stir at a controlled temperature for a specified period.

-

The reaction mixture is then carefully poured over crushed ice and extracted with an organic solvent like dichloromethane.

-

The organic layer is washed with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification can be achieved by recrystallization or column chromatography.

Reduction of this compound to 6-Aminoindene (Hypothetical Protocol)

The reduction of the nitro group to an amine is a standard transformation. A general procedure using tin and hydrochloric acid is described below.

Materials:

-

This compound

-

Granulated Tin (Sn)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Reflux apparatus

-

Extraction solvent (e.g., ethyl acetate)

Procedure:

-

This compound and granulated tin are placed in a round-bottom flask.

-

Concentrated hydrochloric acid is added portion-wise with stirring. The reaction is often exothermic and may require cooling.

-

After the initial reaction subsides, the mixture is heated under reflux for a set period to ensure complete reduction.

-

The reaction mixture is cooled and made basic by the slow addition of a concentrated sodium hydroxide solution to precipitate tin salts and liberate the free amine.

-

The aqueous mixture is then extracted with a suitable organic solvent.

-

The combined organic extracts are washed with brine, dried over a suitable drying agent, and the solvent is evaporated to yield 6-aminoindene.

Visualizations

General Synthesis and Reactivity Workflow

The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent reduction to 6-aminoindene.

Caption: Synthesis of this compound and its reduction.

Hypothetical Bioactivation Pathway

Many nitroaromatic compounds exert their biological effects after being metabolically activated via reduction of the nitro group.[8] The following diagram illustrates a general, hypothetical bioactivation pathway for this compound, which is common for many nitro-containing xenobiotics.

Caption: General bioactivation of a nitroaromatic compound.

References

- 1. 6-Nitroindole(4769-96-4) 13C NMR spectrum [chemicalbook.com]

- 2. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. 6-Nitroindole(4769-96-4) 1H NMR spectrum [chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 6-Nitroindole [webbook.nist.gov]

- 6. testbook.com [testbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 6-Nitroindene: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 6-Nitroindene. Due to the limited availability of published experimental data for this specific compound, this guide leverages established principles of spectroscopy and data from analogous compounds to predict its spectral behavior in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This document also outlines detailed, generalized experimental protocols for these analytical techniques, suitable for the analysis of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on its chemical structure and comparison with related molecules such as indene, nitrobenzene, and other nitroaromatic compounds. It is important to note that these are predicted values and may differ from experimental results.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 | ~3.4 | t | ~2.0 |

| H2 | ~6.8 | dt | J ≈ 5.6, 2.0 |

| H3 | ~7.2 | d | J ≈ 5.6 |

| H4 | ~7.6 | d | J ≈ 8.2 |

| H5 | ~8.1 | dd | J ≈ 8.2, 2.1 |

| H7 | ~8.3 | d | J ≈ 2.1 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | ~35 |

| C2 | ~130 |

| C3 | ~125 |

| C3a | ~145 |

| C4 | ~122 |

| C5 | ~128 |

| C6 | ~148 (ipso-nitro) |

| C7 | ~120 |

| C7a | ~146 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2950-2850 | Medium-Weak |

| Asymmetric NO₂ Stretch | 1550-1500 | Strong |

| Symmetric NO₂ Stretch | 1355-1335 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

| C-N Stretch | 870-830 | Medium |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 161.05 | Molecular Ion |

| [M-NO₂]⁺ | 115.05 | Loss of nitro group |

| [M-O]⁺ | 145.05 | Loss of an oxygen atom |

| [C₉H₇]⁺ | 115.05 | Indenyl cation |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain it.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., a 90° pulse).

-

Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set a wider spectral width (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Increase the number of scans significantly (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

Set a longer relaxation delay if necessary.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm or the residual solvent peak).

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands and correlate them to specific functional groups using a correlation table. Pay close attention to the regions for nitro group stretches, aromatic and aliphatic C-H stretches, and C=C stretches.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure (Electron Ionization - EI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas through the GC column, where it is separated from any impurities.

-

The separated compound elutes from the column and enters the ion source of the mass spectrometer.

-

-

Ionization and Mass Analysis:

-

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information. Look for characteristic losses, such as the loss of the nitro group (NO₂).

-

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Relationship between the structure of this compound and its expected spectroscopic signatures.

6-Nitroindene: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Nitroindene is a functionalized indene (B144670) derivative that holds significant potential as a versatile building block in organic synthesis. The indene scaffold is a core structural motif in numerous biologically active molecules and materials. The presence of the nitro group at the 6-position of the indene ring system introduces unique electronic properties and provides a handle for a wide array of chemical transformations. This guide explores the synthesis, reactivity, and potential applications of this compound, offering a comprehensive resource for chemists engaged in the design and synthesis of complex organic molecules.

The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. More importantly, the nitro group itself can be transformed into a variety of other functional groups, including amines, or be utilized as a leaving group in modern cross-coupling reactions. This versatility makes this compound an attractive starting material for the synthesis of diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, primarily involving the nitration of an indene or indanone precursor. Direct nitration of indene can lead to a mixture of isomers and polymerization due to the reactivity of the double bond. A more controlled approach often involves the nitration of a more stable precursor like indanone, followed by subsequent modification to introduce the double bond.

A common strategy involves the nitration of 1-indanone (B140024) to produce 6-nitro-1-indanone, which can then be reduced and dehydrated to yield this compound.

Caption: Synthetic pathway to this compound from 1-indanone.

Experimental Protocol: Synthesis of 6-Nitro-1-indanone

This is a general procedure and may require optimization.

To a stirred solution of 1-indanone in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred for a few hours at room temperature. The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to afford 6-nitro-1-indanone.[1]

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of both the nitro group and the indene core. The following sections detail key transformations that highlight its potential as a versatile building block.

Cycloaddition Reactions

The double bond in the five-membered ring of this compound can act as a dienophile in Diels-Alder reactions, providing access to complex polycyclic frameworks. The electron-withdrawing nitro group on the aromatic ring can influence the stereoselectivity of the cycloaddition.

Caption: Diels-Alder reaction of this compound.

While specific examples with this compound are not extensively reported, the reactivity of similar nitro-substituted alkenes in [4+2] cycloadditions is well-documented.[2][3][4][5][6]

This is a representative procedure and requires optimization for this compound.

A solution of this compound and a suitable diene (e.g., cyclopentadiene, isoprene) in a high-boiling solvent such as toluene (B28343) or xylene is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the Diels-Alder adduct.

| Diene | Product | Yield (%) | Reference |

| Cyclopentadiene | Tricyclic adduct | Not reported for this compound | [2] (General) |

| Isoprene | Substituted tetrahydrofluorene | Not reported for this compound | [3] (General) |

| Anthracene | Polycyclic aromatic adduct | Not reported for this compound | [4] (General) |

Palladium-Catalyzed Cross-Coupling Reactions

The nitro group in this compound can serve as a leaving group in various palladium-catalyzed cross-coupling reactions, offering an alternative to traditional aryl halides or triflates. This denitrative coupling approach is a powerful tool for C-C and C-heteroatom bond formation.[7][8]

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent.[7][9][10][11][12]

General Experimental Protocol: Suzuki-Miyaura Coupling of a Nitroarene

This is a representative procedure and requires optimization for this compound.

A mixture of the nitroarene (1.0 equiv), arylboronic acid (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (e.g., SPhos, 4-10 mol%), and base (e.g., K₃PO₄, 2.0 equiv) in a suitable solvent (e.g., dioxane/water) is heated under an inert atmosphere. After completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography.[7]

| Arylboronic Acid | Product | Yield (%) | Reference |

| Phenylboronic acid | 6-Phenylindene | Not reported for this compound | [9] (General) |

| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)indene | Not reported for this compound | [7] (General) |

The Heck reaction allows for the arylation of alkenes using this compound as the aryl source.[8][13][14][15][16]

General Experimental Protocol: Heck Coupling of a Nitroarene

This is a representative procedure and requires optimization for this compound.

A mixture of the nitroarene (1.0 equiv), alkene (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N, 2.0 equiv) in a polar aprotic solvent (e.g., DMF, NMP) is heated under an inert atmosphere. After cooling, the reaction mixture is filtered, and the filtrate is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.[8]

| Alkene | Product | Yield (%) | Reference |

| Styrene | 6-Styrylindene | Not reported for this compound | [13] (General) |

| n-Butyl acrylate | Butyl 3-(inden-6-yl)acrylate | Not reported for this compound | [14] (General) |

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne.[17][18][19][20][21]

General Experimental Protocol: Sonogashira Coupling of a Nitroarene

This is a representative procedure and requires optimization for this compound.

To a solution of the nitroarene (1.0 equiv) and a terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF, DMF), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., Et₃N, 2.0 equiv) are added. The reaction mixture is stirred at room temperature or elevated temperature under an inert atmosphere until completion. The solvent is removed, and the residue is purified by column chromatography.[17]

| Alkyne | Product | Yield (%) | Reference |

| Phenylacetylene | 6-(Phenylethynyl)indene | Not reported for this compound | [19] (General) |

| 1-Hexyne | 6-(Hex-1-yn-1-yl)indene | Not reported for this compound | [20] (General) |

Reduction of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing access to 6-aminoindane and its derivatives. These amino-functionalized indanes are valuable intermediates in medicinal chemistry.

References

- 1. chembk.com [chembk.com]

- 2. organicreactions.org [organicreactions.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalytic reductive [4 + 1]-cycloadditions of vinylidenes and dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]

- 8. Denitrative Mizoroki–Heck reaction of unactivated alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]

- 10. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 11. Suzuki-Miyaura coupling of arylboronic acids to gold(iii) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Heck Reaction [organic-chemistry.org]

- 14. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]

- 21. Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Emerging Therapeutic Potential of 6-Nitroindene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biological activities of 6-nitroindene derivatives and related 6-nitro-containing heterocyclic compounds. The presence of the nitro group, a potent electron-withdrawing moiety, often imparts significant pharmacological properties to organic molecules.[1][2][3] This document collates available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to serve as a foundational resource for researchers in the field of drug discovery and development.

Introduction: The Significance of the Nitro Group in Medicinal Chemistry

The nitro group (-NO2) is a well-established pharmacophore that can profoundly influence a molecule's biological activity.[1][2][3] Its strong electron-withdrawing nature can alter the pharmacokinetic and pharmacodynamic properties of a parent molecule, often leading to enhanced potency and novel mechanisms of action.[1][2] The biological effects of nitro-containing compounds are diverse, with demonstrated efficacy in antimicrobial, anticancer, antiparasitic, and anti-inflammatory applications.[1][3][4][5] The mechanism of action for many nitroaromatic drugs involves the enzymatic reduction of the nitro group within target cells or microorganisms, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA, proteins, and other vital cellular components.[1][6]

While the indene (B144670) scaffold itself is a key structural motif in various biologically active compounds, the specific exploration of this compound derivatives remains a relatively nascent field of study. However, research on analogous 6-nitro-substituted heterocyclic systems, such as indazoles and quinolones, provides valuable insights into the potential therapeutic applications of this class of compounds.

Antiproliferative and Anticancer Activity

Recent studies have highlighted the potential of 6-nitro-substituted heterocyclic compounds as anticancer agents. The presence of the nitro group can contribute to cytotoxicity against various cancer cell lines.

2.1. Quantitative Data: Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of selected 6-nitro-containing heterocyclic derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole Derivative 11a | NCI-H460 (Lung Carcinoma) | 5 - 15 | [7] |

| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole Derivative 11b | NCI-H460 (Lung Carcinoma) | 5 - 15 | [7] |

| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole Derivative 12a | NCI-H460 (Lung Carcinoma) | 5 - 15 | [7] |

| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole Derivative 12b | NCI-H460 (Lung Carcinoma) | 5 - 15 | [7] |

| Nitro Derivative of β-Asarone (Compound 2) | SW-982 (Synovial Sarcoma) | 5-10 fold increase in activity compared to β-asarone | [8] |

| Nitro Derivative of β-Asarone (Compound 2) | HeLa (Cervical Cancer) | 5-10 fold increase in activity compared to β-asarone | [8] |

| Nitro Derivative of β-Asarone (Compound 2) | PC-3 (Prostate Cancer) | 5-10 fold increase in activity compared to β-asarone | [8] |

| Nitro Derivative of β-Asarone (Compound 2) | IMR-32 (Neuroblastoma) | 5-10 fold increase in activity compared to β-asarone | [8] |

2.2. Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a positive control (e.g., a known anticancer drug) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours.

-

Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by mitochondrial reductase enzymes in viable cells, are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

2.3. Visualization: General Workflow for Anticancer Drug Screening

Caption: A generalized workflow for the screening and evaluation of potential anticancer compounds.

Antimicrobial Activity

Nitro-containing compounds have a long history of use as antimicrobial agents.[1][6][9] Their efficacy often stems from the intracellular reduction of the nitro group to generate radical species that are toxic to microbial cells.[1]

3.1. Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for selected 6-nitro-substituted heterocyclic derivatives against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole Derivative 12a | Neisseria gonorrhoeae | 250 | [7] |

| 6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole Derivative 13b | Neisseria gonorrhoeae | 62.5 | [7] |

| Halogenated Nitro Derivatives 9b-9d | Staphylococcus aureus | 15.6 - 62.5 | [1][6] |

| Halogenated Nitro Derivatives 9b-9d | Candida sp. | 15 - 500 | [1][6] |

3.2. Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

-

Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

3.3. Visualization: Proposed Mechanism of Action for Nitroaromatic Antimicrobials

Caption: A simplified diagram illustrating the proposed mechanism of antimicrobial action for nitroaromatic compounds.

Enzyme Inhibition

The biological activity of this compound derivatives may also be attributed to their ability to inhibit specific enzymes. For instance, related nitro-containing heterocyclic compounds, such as 6-nitrobenzimidazoles, have been shown to be potent phosphodiesterase inhibitors.[10]

4.1. Quantitative Data: Enzyme Inhibition

The following table provides IC50 values for 6-nitrobenzimidazole derivatives as phosphodiesterase inhibitors.

| Compound | Enzyme | IC50 (µM) | Reference |

| 6-Nitrobenzimidazole Derivative 30 | Phosphodiesterase | 1.5 ± 0.043 | [10] |

| 6-Nitrobenzimidazole Derivative 1 | Phosphodiesterase | 2.4 ± 0.049 | [10] |

| 6-Nitrobenzimidazole Derivative 11 | Phosphodiesterase | 5.7 ± 0.113 | [10] |

| 6-Nitrobenzimidazole Derivative 13 | Phosphodiesterase | 6.4 ± 0.148 | [10] |

4.2. Experimental Protocol: General Enzyme Inhibition Assay

-

Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate buffer solution.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor (e.g., a this compound derivative) for a defined period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

4.3. Visualization: Types of Reversible Enzyme Inhibition

References

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. Nitro Derivatives of Naturally Occurring β-Asarone and Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 10. 6-Nitrobenzimidazole derivatives: potential phosphodiesterase inhibitors: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Electronic Effects of the Nitro Group in 6-Nitroindene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a nitro group into an aromatic system profoundly alters its electronic properties, influencing its reactivity, spectroscopic characteristics, and potential as a pharmacophore. This technical guide outlines a comprehensive investigative approach to characterizing the electronic effects of the nitro group in 6-nitroindene. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document provides a series of proposed experimental protocols and predictive data based on established principles of physical organic chemistry and analogy to similar nitroaromatic compounds. Methodologies for synthesis, spectroscopic analysis (¹H NMR, ¹³C NMR, UV-Vis, FT-IR), and electrochemical studies are detailed. Furthermore, this guide presents expected quantitative data in tabular format and visualizes key concepts and workflows using Graphviz diagrams to facilitate a thorough investigation by researchers in organic chemistry and drug development.

Introduction

The indene (B144670) scaffold is a constituent of various biologically active molecules and materials. The functionalization of this bicyclic aromatic hydrocarbon can lead to compounds with novel properties. The nitro group (—NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects.[1] When attached to an aromatic ring, it deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[2] The presence of the nitro group also imparts a distinct electrochemical signature, typically a quasi-reversible reduction at negative potentials.[3]

Understanding the precise electronic impact of the nitro group at the 6-position of the indene ring system is crucial for predicting the molecule's reactivity, designing subsequent synthetic transformations, and evaluating its potential in medicinal chemistry and materials science. This guide provides the necessary framework for such an investigation.

Proposed Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the direct nitration of indene. Care must be taken to control the reaction conditions to favor mono-nitration and manage the formation of isomers.

Protocol:

-

Reaction Setup: To a cooled (0 °C) and stirred solution of indene (1 equivalent) in acetic anhydride, slowly add a pre-mixed solution of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid (0.5 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate (B1210297) solvent system.

-

Work-up: Upon completion, pour the reaction mixture into ice-water and stir until the ice has melted.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a gradient of hexane/ethyl acetate to isolate the this compound isomer.

Spectroscopic Characterization

Proton (¹H) NMR Spectroscopy:

-

Objective: To observe the chemical shifts and coupling constants of the protons, particularly the downfield shift of aromatic protons due to the electron-withdrawing nitro group.

-

Protocol: Dissolve approximately 10 mg of purified this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Record the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

Carbon-13 (¹³C) NMR Spectroscopy:

-

Objective: To identify the chemical shifts of all carbon atoms, noting the significant downfield shift of the carbon directly attached to the nitro group (C6) and other carbons in the aromatic ring.

-

Protocol: Use the same sample prepared for ¹H NMR. Record the ¹³C NMR spectrum with proton decoupling.

-

Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity. The nitro group is expected to cause a bathochromic (red) shift in the λmax compared to unsubstituted indene.[4]

-

Protocol: Prepare a stock solution of this compound in ethanol (B145695) of a known concentration (e.g., 1x10⁻³ M). Prepare a series of dilutions (e.g., 1x10⁻⁴ M, 5x10⁻⁵ M, 1x10⁻⁵ M). Record the UV-Vis spectrum for each dilution from 200 to 600 nm using a quartz cuvette with a 1 cm path length, using ethanol as the blank.

-

Objective: To identify the characteristic vibrational frequencies of the nitro group.

-

Protocol: Acquire the FT-IR spectrum of a thin film of purified this compound on a KBr plate or as a KBr pellet. The spectrum should be recorded from 4000 to 400 cm⁻¹. Look for strong asymmetric and symmetric stretching bands for the N-O bond.[4]

Electrochemical Analysis: Cyclic Voltammetry

-

Objective: To determine the reduction potential of the nitro group in this compound, providing a quantitative measure of its electron-accepting ability. The reduction of aromatic nitro compounds is a well-studied process.[5]

-

Protocol:

-

Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), in anhydrous acetonitrile.

-

Analyte Solution: Prepare a 1 mM solution of this compound in the electrolyte solution.

-

Electrochemical Cell: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

-

Measurement: Purge the analyte solution with nitrogen or argon for 10-15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential from 0 V to a sufficiently negative potential (e.g., -1.5 V) and back, at a scan rate of 100 mV/s.

-

Predicted Quantitative Data

The following tables summarize the expected data from the proposed experiments, based on the known electronic effects of the nitro group on similar aromatic systems.

Table 1: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |

| ¹H (Aromatic) | 7.5 - 8.2 | Significant downfield shift due to -I and -M effects of NO₂. |

| ¹H (Vinyl) | 6.5 - 7.0 | Moderate downfield shift. |

| ¹H (Aliphatic, CH₂) | 3.0 - 3.5 | Minimal effect, slight downfield shift. |

| ¹³C (C-6) | 145 - 150 | Strong downfield shift due to direct attachment to NO₂. |

| ¹³C (Other Aromatic) | 120 - 140 | General downfield shift, with C5 and C7 most affected. |

Table 2: Predicted Spectroscopic and Electrochemical Data for this compound

| Parameter | Predicted Value | Rationale |

| UV-Vis λmax | ~280 - 320 nm | Bathochromic shift compared to indene (~250 nm) due to extended conjugation with the nitro group.[4] |

| FT-IR ν(N-O) asym | ~1520 - 1560 cm⁻¹ | Characteristic strong asymmetric stretch for an aromatic nitro group.[4] |

| FT-IR ν(N-O) sym | ~1340 - 1370 cm⁻¹ | Characteristic strong symmetric stretch for an aromatic nitro group.[4] |

| Reduction Potential (Epc) | -0.8 to -1.2 V vs Ag/AgCl | Typical range for the first one-electron reduction of a nitroaromatic compound in a non-aqueous solvent.[6] |

Visualizations

The following diagrams illustrate the proposed experimental workflow and the electronic nature of this compound.

Caption: Proposed experimental workflow for the synthesis and analysis of this compound.

Caption: Key resonance structures of this compound illustrating electron delocalization.

Conclusion

The electronic effects of the nitro group in the 6-position of the indene ring system are significant and predictable, though specific experimental validation is required. The protocols and predictive data outlined in this guide provide a robust framework for researchers to synthesize, characterize, and quantify these effects. The strong electron-withdrawing nature of the nitro group, confirmed through spectroscopic and electrochemical analysis, will render the aromatic ring electron-deficient, influencing its reactivity in further chemical modifications and its interactions in biological systems. This foundational knowledge is essential for the rational design of novel this compound derivatives for applications in drug discovery and materials science.

References

- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lkouniv.ac.in [lkouniv.ac.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability Profile of 6-Nitroindene

Disclaimer: Specific experimental data on the solubility and stability of 6-Nitroindene is limited in publicly available literature. This guide is therefore based on established principles for nitroaromatic compounds and provides detailed, generalized protocols and illustrative data for research and development purposes.

Introduction

This compound is a nitroaromatic compound with potential applications in chemical synthesis and pharmaceutical development. The nitro group, being strongly electron-withdrawing, significantly influences the molecule's physicochemical properties, including its solubility and stability, which are critical parameters for its handling, formulation, and biological activity.[1][2][3] This document outlines standardized protocols for evaluating the solubility and stability of this compound and presents illustrative data to guide experimental design.

Solubility Studies

The solubility of an active compound is a key determinant of its bioavailability and formulation possibilities. The following sections detail a protocol for determining the solubility of this compound in various pharmaceutically relevant solvents and provide an illustrative data set.

Experimental Protocol: Equilibrium Solubility Determination

This protocol aims to determine the equilibrium solubility of this compound in different solvents using the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound (solid)

-

Solvents: Deionized Water, Ethanol, Propylene Glycol, Dimethyl Sulfoxide (DMSO)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

0.22 µm syringe filters

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) for HPLC calibration.

-

Sample Preparation: Add an excess amount of solid this compound to 1 mL of each test solvent in separate glass vials. The amount should be sufficient to ensure a saturated solution with visible solid material remaining.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set at 25°C and 200 rpm for 24 hours to reach equilibrium.

-

Sample Collection and Filtration: After 24 hours, allow the vials to stand undisturbed for 1 hour to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with the HPLC mobile phase to a concentration within the calibration curve range. Analyze the diluted samples by HPLC to determine the concentration of dissolved this compound.

-

Data Analysis: The solubility is reported as the mean concentration from triplicate experiments.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound. These values are for illustrative purposes and should be experimentally verified.

| Solvent | Temperature (°C) | Illustrative Solubility (mg/mL) | Classification |

| Deionized Water | 25 | 0.05 | Sparingly Soluble |

| Ethanol | 25 | 15.2 | Soluble |

| Propylene Glycol | 25 | 8.5 | Soluble |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Very Soluble |

Solubility Testing Workflow

Caption: Workflow for equilibrium solubility determination.

Stability Studies

Stability testing is crucial to understand the degradation profile of a compound under various environmental conditions, which informs storage requirements and shelf-life.

Experimental Protocol: Forced Degradation Study

This protocol describes a forced degradation study to identify the degradation pathways of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:

-

This compound solution (e.g., 1 mg/mL in a suitable solvent)

-

Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled chambers

-

Photostability chamber with UV and visible light sources

-

HPLC system with a UV detector

Procedure:

-

Hydrolytic Stability:

-

Acidic: Mix the this compound solution with 0.1 M HCl.

-

Neutral: Mix the this compound solution with deionized water.

-

Basic: Mix the this compound solution with 0.1 M NaOH.

-

Incubate all solutions at 60°C and analyze samples at 0, 2, 4, 8, and 24 hours. Neutralize acidic and basic samples before HPLC analysis.

-

-

Oxidative Stability:

-

Mix the this compound solution with 3% H₂O₂.

-

Keep the solution at room temperature and analyze at 0, 2, 4, 8, and 24 hours.

-

-

Photostability:

-

Expose the this compound solution (in a quartz cuvette) to light in a photostability chamber (ICH Q1B guidelines).

-

Keep a control sample wrapped in aluminum foil to protect it from light.

-

Analyze both samples after a specified duration of exposure.

-

-

Thermal Stability:

-

Incubate the solid this compound and a solution at 60°C.

-

Analyze samples at predetermined time points.

-

-

Analysis: Use a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

Illustrative Stability Data

The following table provides hypothetical results from a forced degradation study of this compound after 24 hours.

| Condition | Temperature (°C) | Illustrative Degradation (%) | Major Degradation Products |

| 0.1 M HCl | 60 | 8.2 | Not Identified |

| Deionized Water | 60 | < 1.0 | Not Applicable |

| 0.1 M NaOH | 60 | 25.7 | Not Identified |

| 3% H₂O₂ | 25 | 12.5 | Not Identified |

| Photolytic (ICH Q1B) | 25 | 18.9 | Not Identified |

| Thermal (Solid) | 60 | < 0.5 | Not Applicable |

Stability Testing Workflow

Caption: Workflow for forced degradation (stability) studies.

Potential Metabolic Pathway of Nitroaromatic Compounds

While the specific metabolic fate of this compound is not defined, nitroaromatic compounds generally undergo enzymatic reduction of the nitro group.[1] This process can lead to the formation of reactive intermediates that may be responsible for the compound's biological activity or toxicity. The reduction can proceed through nitroso and hydroxylamine (B1172632) intermediates to form an amino group.[1]

Caption: Generalized metabolic reduction of this compound.

References

An In-depth Technical Guide to the Reaction Mechanism of 6-Nitroindene Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the reaction mechanism behind the formation of 6-nitroindene, a critical synthon in various pharmaceutical and materials science applications. This document details the underlying principles of the electrophilic aromatic substitution reaction, explains the regioselectivity of the nitration of indene (B144670), provides a detailed experimental protocol for its synthesis, and presents key quantitative data for product characterization.

Introduction to the Nitration of Indene

The introduction of a nitro group onto the indene scaffold is a key transformation for the synthesis of a variety of functionalized molecules. Indene, a bicyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, undergoes electrophilic aromatic substitution, primarily on the electron-rich benzene ring. The nitration of indene to produce this compound is a classic example of this reaction class, governed by the principles of electrophilic attack and carbocation stabilization. Understanding the mechanism and the factors controlling the regioselectivity of this reaction is paramount for optimizing its yield and purity.

The Reaction Mechanism: Electrophilic Aromatic Substitution

The formation of this compound proceeds via a well-established electrophilic aromatic substitution (EAS) mechanism. This multi-step process can be broken down into three key stages:

Step 1: Generation of the Electrophile (Nitronium Ion)

The active electrophile in the nitration of aromatic compounds is the nitronium ion (NO₂⁺). It is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[1] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Step 2: Electrophilic Attack and Formation of the Sigma Complex (Arenium Ion)

The electron-rich π-system of the indene ring acts as a nucleophile and attacks the nitronium ion. This attack disrupts the aromaticity of the benzene ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Step 3: Deprotonation and Restoration of Aromaticity

In the final step, a weak base in the reaction mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the sp³-hybridized carbon of the sigma complex. This deprotonation step restores the aromaticity of the benzene ring, leading to the formation of the final product, this compound.

Below is a workflow diagram illustrating the key steps in the electrophilic aromatic substitution mechanism for the nitration of indene.

Caption: General workflow of the electrophilic aromatic substitution for indene nitration.

Regioselectivity: The Preferential Formation of this compound

The nitration of indene could potentially yield several isomers (4-, 5-, 6-, and 7-nitroindene). However, the reaction exhibits a notable regioselectivity, with the major product being this compound. This preference can be explained by examining the relative stabilities of the carbocation intermediates (sigma complexes) formed upon electrophilic attack at each possible position on the benzene ring.

The cyclopentene ring fused to the benzene ring acts as a weakly electron-donating group through hyperconjugation and inductive effects. This donation of electron density activates the benzene ring towards electrophilic attack. The stability of the resulting arenium ion is the key determinant of the regioselectivity.

Let's consider the resonance structures for the sigma complexes formed by the attack of the nitronium ion at the C-4, C-5, C-6, and C-7 positions of the indene ring.

-

Attack at C-6 (and C-5): When the electrophile attacks at the C-6 position, the positive charge in the resulting sigma complex can be delocalized across the ring. Crucially, one of the resonance structures places the positive charge on the carbon atom adjacent to the fused cyclopentene ring. This allows for stabilization through the electron-donating effect of the alkyl portion of the fused ring. A similar stabilization is observed for attack at the C-5 position.

-

Attack at C-4 (and C-7): Attack at the C-4 or C-7 positions results in a sigma complex where the positive charge is also delocalized. However, the resonance structures do not benefit from the same degree of stabilization from the fused ring as in the case of C-5 and C-6 attack.

Computational studies on the stability of these carbocation intermediates would provide a more quantitative understanding of the energy differences and further rationalize the observed regioselectivity. The preferential formation of this compound suggests that the transition state leading to the C-6 substituted sigma complex is the most energetically favorable.

The logical relationship for determining the major product is outlined in the following diagram:

References

An In-depth Review of the Synthesis, Biological Activity, and Therapeutic Potential of Nitroindene-Based Compounds

The indene (B144670) scaffold, a bicyclic aromatic hydrocarbon, has emerged as a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of a nitro group to this scaffold can significantly modulate its physicochemical and pharmacological properties, leading to the discovery of novel therapeutic agents. This technical guide provides a comprehensive literature review of nitroindene and its related scaffolds, such as nitroindanone, focusing on their synthesis, biological activities, and potential applications in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this unique class of compounds.

Chemical Synthesis of Nitroindene and Related Scaffolds

The synthesis of nitroindene and its derivatives primarily involves the nitration of the indene core. The position of the nitro group is crucial and can be directed by the appropriate choice of nitrating agents and reaction conditions.

A common synthetic route to nitroindene involves the direct nitration of indene using a mixture of nitric acid and sulfuric acid. This typically yields a mixture of isomers, with 1-nitroindene and 2-nitroindene being the major products. The separation of these isomers can be achieved through chromatographic techniques.

For the synthesis of nitroindanone derivatives, a key intermediate is often a substituted indanone. For instance, 2-benzylidene-1-indanones can be synthesized and subsequently nitrated. One reported method involves the condensation of 1-indanone (B140024) with aromatic aldehydes to form 2-benzylidene-1-indanones, which can then be subjected to nitration.

Detailed Experimental Protocol: Synthesis of 2-benzylidene-1-indanone (B110557) derivatives

This protocol is adapted from a general method for the synthesis of 2-benzylidene-1-indanones, which can serve as precursors to nitro-substituted analogs.

-

Materials: 1-indanone, substituted benzaldehyde (B42025), sodium hydroxide (B78521), ethanol.

-

Procedure:

-

A solution of 1-indanone (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) is prepared in ethanol.

-

An aqueous solution of sodium hydroxide is added dropwise to the mixture with constant stirring at room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol.

-

The subsequent nitration of these 2-benzylidene-1-indanone derivatives would require careful optimization of reaction conditions to achieve the desired regioselectivity.

Biological Activities and Therapeutic Potential

Nitroindene and its related scaffolds have been investigated for a range of biological activities, with a primary focus on their potential as anticancer and antimicrobial agents.

Anticancer Activity

Several studies have highlighted the anticancer potential of indanone-based compounds. While direct evidence for nitroindene itself is limited in the readily available literature, the data on related scaffolds suggests that the nitroindene core is a promising area for anticancer drug discovery.

One area of significant interest is the inhibition of tubulin polymerization. Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis in cancer cells. Certain 2-benzylidene-1-indanone derivatives have been shown to inhibit tubulin polymerization, suggesting a potential mechanism of action for related nitroindene compounds.[1]

Table 1: Cytotoxicity of Selected Indanone Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (nM) | Reference |

| 2-benzylidene-1-indanone derivative | Breast (MCF-7) | 10 - 880 | [1] |

| 2-benzylidene-1-indanone derivative | Colon (HCT) | 10 - 880 | [1] |

| 2-benzylidene-1-indanone derivative | Leukemia (THP-1) | 10 - 880 | [1] |

| 2-benzylidene-1-indanone derivative | Lung (A549) | 10 - 880 | [1] |

| Indanone-based thiazolyl hydrazone (ITH-6) | Colon (HT-29) | 0.41 ± 0.19 µM | [2] |

| Indanone-based thiazolyl hydrazone (ITH-6) | Colon (COLO 205) | Data not specified | [2] |

| Indanone-based thiazolyl hydrazone (ITH-6) | Colon (KM 12) | Data not specified | [2] |

It is important to note that these are examples from related indanone scaffolds, and further research is needed to determine the specific cytotoxicity of nitroindene derivatives.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[3][4] The nitro group can undergo reduction within microbial cells, leading to the formation of reactive nitroso and hydroxylamine (B1172632) intermediates that can cause cellular damage and death.[3] This mechanism suggests that nitroindene derivatives could possess significant antimicrobial properties.

While specific data for nitroindene is scarce, a study on 5-nitro-1,3-dioxane (B6597036) derivatives highlighted the importance of the nitro group for antimicrobial activity.[5] This provides a rationale for exploring the antimicrobial potential of nitro-substituted indenes.

Mechanism of Action

The primary proposed mechanism of action for the anticancer activity of indanone-related scaffolds is the inhibition of tubulin polymerization . This leads to a cascade of downstream events culminating in apoptosis.

Workflow for Investigating Tubulin Polymerization Inhibition

Caption: Experimental workflow for evaluating tubulin polymerization inhibitors.

The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase. Prolonged G2/M arrest can trigger the intrinsic apoptotic pathway.

Signaling Pathway of Tubulin Polymerization Inhibition Leading to Apoptosis

Caption: Proposed mechanism of action for nitroindene-induced apoptosis.

Conclusion and Future Directions

The literature on nitroindene and its direct derivatives is still in its early stages. However, the promising biological activities observed in related scaffolds, such as nitro-substituted indoles and various indanone derivatives, strongly suggest that the nitroindene core holds significant therapeutic potential. The established anticancer activity of indanones, particularly through the inhibition of tubulin polymerization, provides a clear and compelling direction for future research into nitroindene-based drug candidates.

Future efforts should focus on:

-

The development of efficient and regioselective synthetic methods for a diverse library of nitroindene and nitroindanone derivatives.

-

Comprehensive in vitro and in vivo screening of these compounds against a panel of cancer cell lines and microbial strains.

-

Detailed mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by these compounds, with a particular focus on their interaction with tubulin.

A systematic exploration of the structure-activity relationships (SAR) will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of nitroindene-based compounds, ultimately paving the way for the development of novel and effective therapeutic agents.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Nitroindene: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). 6-Nitroindene is a potent mutagen and should be handled only by trained professionals in a controlled laboratory setting. All users should consult a complete and verified SDS for this compound before handling this compound.

Introduction

This compound is a nitroaromatic compound that has been identified as a potent direct-acting mutagen.[1] Its chemical structure and properties necessitate stringent safety and handling protocols to minimize exposure and mitigate potential health risks. This guide provides an in-depth overview of the known hazards, recommended safety precautions, and general handling procedures for this compound, compiled from available scientific literature and safety guidelines for similar hazardous compounds.

Hazard Identification and Classification

Known Hazards:

-

Mutagenicity: this compound has been shown to be a potent direct-acting mutagen in bacterial assays.[1]

-

Carcinogenicity: While specific carcinogenicity data for this compound is unavailable, many nitroaromatic compounds are considered carcinogenic.[6]

-

General Toxicity: Nitroaromatic compounds can be toxic to living organisms.[3]

Physical and Chemical Properties

A summary of the available physical and chemical properties for this compound is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₉H₇NO₂ | [7] |

| Molecular Weight | 161.16 g/mol | [7] |

| Appearance | Not specified (likely a solid) | |

| Solubility | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Vapor Pressure | Not specified | |

| Flash Point | Not specified | |

| Autoignition Temperature | Not specified |

Safety and Handling Precautions

Given the potent mutagenicity of this compound, all work with this compound must be conducted with the utmost care in a designated and controlled laboratory environment. The following precautions are based on general guidelines for handling highly hazardous chemicals, particularly potent mutagens.[5]

Personal Protective Equipment (PPE)

A comprehensive assessment of personal protective equipment is critical. The following PPE is mandatory when handling this compound:

| PPE Type | Specification |

| Gloves | Double-gloving with chemically resistant gloves (e.g., nitrile) is required. Gloves must be inspected before use and changed frequently. |

| Eye Protection | Chemical safety goggles or a full-face shield must be worn at all times. |

| Lab Coat | A dedicated, buttoned lab coat, preferably disposable, should be worn. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation, a respirator may be necessary. |

Engineering Controls

-

Designated Work Area: All work with this compound must be performed in a designated area, such as a chemical fume hood, that is clearly marked with appropriate warning signs.

-

Ventilation: A properly functioning and certified chemical fume hood is essential to prevent inhalation exposure.

-

Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures

-

Avoid Inhalation, Ingestion, and Skin Contact: Use appropriate PPE and engineering controls to prevent all routes of exposure.

-

Weighing: Weighing of solid this compound should be done in a fume hood or a containment glove box to avoid dispersal of dust.

-

Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Transportation: Transport this compound in sealed, shatter-proof secondary containers.

-

Decontamination: All surfaces and equipment contaminated with this compound should be decontaminated using a suitable method.

-

Waste Disposal: All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |